molecular formula C19H18IN3O2 B13751887 Acetamide, N-antipyrinyl-2-(p-iodophenyl)- CAS No. 62874-29-7

Acetamide, N-antipyrinyl-2-(p-iodophenyl)-

Cat. No.: B13751887
CAS No.: 62874-29-7
M. Wt: 447.3 g/mol
InChI Key: ULNBYCVDZZBDPF-UHFFFAOYSA-N
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Description

Acetamide, N-antipyrinyl-2-(p-iodophenyl)- is a complex organic compound with the molecular formula C13H15N3O2. It is known for its unique structure, which includes an acetamide group attached to an antipyrine moiety and a para-iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-antipyrinyl-2-(p-iodophenyl)- typically involves the reaction of antipyrine derivatives with acetamide and iodinated aromatic compounds. One common method includes the acylation of 4-aminoantipyrine with acetic anhydride, followed by iodination using iodine or iodinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-antipyrinyl-2-(p-iodophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

Acetamide, N-antipyrinyl-2-(p-iodophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation reduction.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Acetamide, N-antipyrinyl-2-(p-iodophenyl)- involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenase, which play a role in the synthesis of prostaglandins involved in pain and inflammation. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby reducing pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-antipyrinyl-2-(p-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where iodine’s radiographic or therapeutic properties are beneficial .

Properties

62874-29-7

Molecular Formula

C19H18IN3O2

Molecular Weight

447.3 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-iodophenyl)acetamide

InChI

InChI=1S/C19H18IN3O2/c1-13-18(21-17(24)12-14-8-10-15(20)11-9-14)19(25)23(22(13)2)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

ULNBYCVDZZBDPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)I

Origin of Product

United States

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